O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine
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Overview
Description
BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is formed by the fusion of benzene and imidazole moieties, creating a bicyclic structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its stability and biological activity .
Preparation Methods
The synthesis of BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- involves several steps. One common method is the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization to introduce the aminooxy and methyl groups. Various catalysts and reaction conditions can be employed, such as metal triflates (e.g., Sc(OTf)3, Yb(OTf)3), sulfamic acid, and oxidizing agents like PhI(OAc)2 .
Chemical Reactions Analysis
BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or manganese dioxide (MnO2).
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where the aminooxy group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: This compound is being explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- involves its interaction with specific molecular targets. For instance, benzimidazoles are known to bind to tubulin, a key component of the cytoskeleton, disrupting cell division in parasitic nematodes. This selective toxicity makes them effective antiparasitic agents .
Comparison with Similar Compounds
BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- can be compared with other benzimidazole derivatives such as:
2-Benzyl benzimidazole: Known for its opioid-like effects.
Albendazole, Mebendazole: Used as anthelmintic agents.
Omeprazole, Pimobendan: Used in the treatment of peptic ulcers and heart failure, respectively .
This compound stands out due to its unique functional groups, which confer specific reactivity and biological activity, making it a valuable molecule in various research and industrial applications.
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
O-[(1-methylbenzimidazol-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H11N3O/c1-12-8-5-3-2-4-7(8)11-9(12)6-13-10/h2-5H,6,10H2,1H3 |
InChI Key |
FWOFPXVVUMLSCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CON |
Origin of Product |
United States |
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